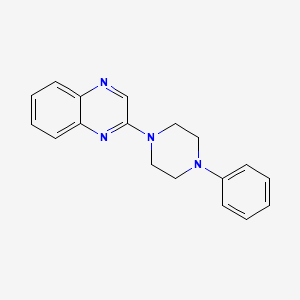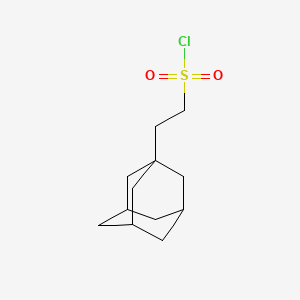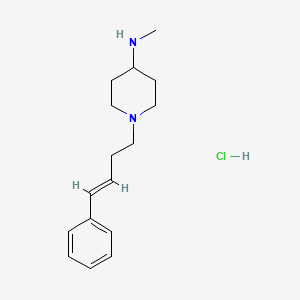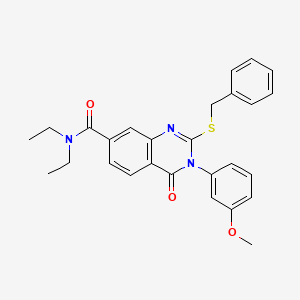
2-(4-苯基-1-哌嗪基)喹喔啉
描述
2-(4-Phenyl-1-piperazinyl)quinoxaline is a chemical compound with the molecular formula C18H18N4 . It is a derivative of quinoxaline .
Synthesis Analysis
The synthesis of 2-(4-Phenyl-1-piperazinyl)quinoxaline involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles are then coupled with phenyl piperazine in polar aprotic medium to achieve the targeted compounds .Molecular Structure Analysis
The molecular structure of 2-(4-Phenyl-1-piperazinyl)quinoxaline was deduced from their IR 1 H-NMR, and 13 C-NMR spectral data .Chemical Reactions Analysis
Quinoxaline derivatives undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
2-(4-Phenyl-1-piperazinyl)quinoxaline has a molecular formula of C18H18N4 and an average mass of 290.362 Da .科学研究应用
神经系统疾病和精神分裂症治疗
初步研究探索了类似于2-(4-苯基-1-哌嗪基)喹喔啉的化合物在精神分裂症和其他神经系统疾病中的应用。例如,作为 AMPA 受体调节剂的化合物已被测试为精神分裂症的潜在治疗方法,尽管作为单一药物的显着效果成功有限,突显了治疗此类疾病的复杂性以及需要进一步研究以充分了解潜在益处 (Marenco 等,2002).
癌症研究
杂环胺(包括与 2-(4-苯基-1-哌嗪基)喹喔啉结构相关的化合物)的代谢和大分子的形成已在癌症研究背景下进行了研究。这些研究旨在了解这些化合物(通常在烹调肉类过程中形成)如何与 DNA 和蛋白质相互作用,可能导致致癌结果。该研究强调了了解此类胺类在人类和啮齿动物中的代谢的重要性,揭示了可能为风险评估和膳食建议提供依据的差异 (Turteltaub 等,1999).
抗凝剂和血液透析应用
与 2-(4-苯基-1-哌嗪基)喹喔啉结构相似的化合物已被研究其在诸如血液透析期间抗凝等医疗应用中的潜在用途。对这些应用的研究显示出有希望的结果,表明这些化合物可在需要精确管理血液凝固的临床环境中提供益处 (Matsuo 等,1986).
免疫调节作用
利诺米特是一种喹啉-3-甲酰胺衍生物,例证了与 2-(4-苯基-1-哌嗪基)喹喔啉相关的化合物的免疫调节潜力。其增加自然杀伤细胞活性的能力已在多发性硬化症治疗背景下得到探索,证明了此类化合物以可能使自身免疫性疾病治疗受益的方式调节免疫系统 (Karussis 等,1996).
眼部高血压治疗
前列腺素类似物(与喹喔啉结构密切相关)在降低眼压中的应用突出了另一个重要的应用领域。已证明这些化合物可有效降低青光眼患者的眼压,提供一种非侵入性治疗选择,可以提高许多人的生活质量 (Toris 等,1993).
安全和危害
未来方向
作用机制
Target of Action
Similar compounds have been found to interact with various biochemical targets across therapeutic areas .
Mode of Action
It’s known that quinazoline derivatives can show different activities by acting on different body targets .
Biochemical Pathways
Quinazolines have been found to inhibit thymidylate synthase, poly- (adp-ribose) polymerase (parp), and tyrosine kinase , suggesting that these could be potential pathways affected by 2-(4-Phenyl-1-piperazinyl)quinoxaline.
Result of Action
Similar compounds have been found to have potential anticancer activity .
Action Environment
The stability and polar amide functionality of similar compounds are significant for their bioactivity .
生化分析
Biochemical Properties
It is known that quinazoline derivatives, which are structurally similar to this compound, have a wide range of interactions with enzymes, proteins, and other biomolecules . These interactions often involve the formation of stable complexes, which can alter the function of the target biomolecule .
Cellular Effects
Quinazoline derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is likely that 2-(4-Phenyl-1-piperazinyl)quinoxaline has similar effects.
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinazoline derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that quinazoline derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that quinazoline derivatives can interact with a variety of enzymes and cofactors, and can have effects on metabolic flux and metabolite levels .
Transport and Distribution
It is known that quinazoline derivatives can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that quinazoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-2-6-15(7-3-1)21-10-12-22(13-11-21)18-14-19-16-8-4-5-9-17(16)20-18/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSFDXOMOOGDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2921009.png)







![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide](/img/structure/B2921022.png)



![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2921028.png)
![Methyl (E)-4-[(2S,4S)-2-(4-ethyl-5-oxo-1H-1,2,4-triazol-3-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2921030.png)
